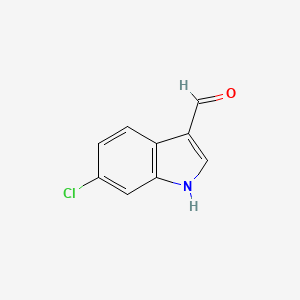

6-chloro-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

6-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNIXLBHXMSZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504410 | |

| Record name | 6-Chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-82-2 | |

| Record name | 6-Chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1H-indole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a versatile heterocyclic compound. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs[1]. The introduction of a chlorine atom at the 6-position of the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in drug discovery, with a focus on its role as a precursor for novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis and biological assays.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNO | [2][3] |

| Molecular Weight | 179.60 g/mol | [2] |

| Appearance | Pale brown to pale yellow solid/powder | [4] |

| Melting Point | 210 °C | [5] |

| Boiling Point | 373.4 ± 22.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in water. Generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile.[6][7] | [4][6][7] |

| CAS Number | 703-82-2 | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the indole ring and the aldehyde group. A representative ¹H NMR spectrum in DMSO-d₆ shows the following key shifts:

-

δ 12.32 (1H, br): The broad singlet corresponds to the N-H proton of the indole ring.

-

δ 9.91-9.98 (1H, s): The singlet is characteristic of the aldehyde proton (-CHO).

-

δ 8.30 (1H, s): This singlet can be assigned to the proton at the C2 position of the indole ring.

-

δ 7.39-7.84 (3H, m): These signals in the aromatic region correspond to the protons on the benzene portion of the indole ring. For instance, a doublet observed around δ 7.63 (J = 8.5 Hz) is typical for one of the aromatic protons.[5]

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and aldehyde group (around 2800-3100 cm⁻¹), the strong C=O stretching of the aldehyde (around 1650-1700 cm⁻¹), and C-Cl stretching (in the fingerprint region).[11][12][13][14]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.60 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be expected.[15]

Synthesis of this compound

The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[16][17]

Vilsmeier-Haack Reaction Workflow

Caption: Vilsmeier-Haack synthesis of this compound.

Experimental Protocol (Adapted from Patent Literature)

The following protocol is based on a method described for the synthesis of this compound[5].

-

Preparation of the Vilsmeier Reagent: In a suitable reaction flask, add N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 6-chloroindole in a minimal amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent.

-

Reaction Progression: Heat the reaction mixture to 90 °C and maintain for approximately 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the mixture is basic. A pale yellow solid should precipitate.

-

Purification: Collect the solid by filtration and wash it with water. Dry the solid to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

This one-pot synthesis method provides a high yield of the desired product[5].

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the aldehyde functional group and the indole nucleus.

-

Aldehyde Reactions: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions with amines and active methylene compounds to form Schiff bases and other derivatives, respectively[6].

-

Indole Ring Reactivity: The indole ring is electron-rich and can undergo electrophilic substitution, although the C3 position is already functionalized. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

Stability: The compound should be stored in a cool, dry place, away from strong oxidizing agents. It is a solid at room temperature and is expected to have good stability under standard laboratory conditions.

Applications in Drug Discovery and Development

The indole-3-carboxaldehyde scaffold is a cornerstone in the design of novel therapeutic agents due to its wide range of biological activities, including anticancer, antiviral, and antibacterial properties[1][18]. The 6-chloro substitution can enhance these activities or introduce new pharmacological profiles.

Precursor for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer[19][20]. The indole nucleus is a key structural motif in many approved and investigational kinase inhibitors. This compound serves as a versatile starting material for the synthesis of more complex indole derivatives that can target the ATP-binding site of various kinases[21][22]. The aldehyde group provides a convenient handle for elaboration into diverse heterocyclic systems known to interact with the hinge region of the kinase domain.

Caption: Workflow for developing kinase inhibitors from this compound.

Anticancer Potential

Derivatives of indole-3-carboxaldehyde have demonstrated significant antiproliferative activity against various cancer cell lines[23][24]. The mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis[25][26]. The 6-chloro substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.

Antiviral and Antimicrobial Applications

Indole derivatives have been investigated for their potential as antiviral and antimicrobial agents[18][27][28]. Some indole-based compounds have shown activity against a range of viruses by interfering with viral replication processes[27][28][29][30]. Furthermore, derivatives of indole-3-carboxaldehyde have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria[31].

Conclusion

This compound is a valuable building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the versatile reactivity of its functional groups allow for the generation of diverse libraries of indole-based compounds. The inherent biological activity of the indole scaffold, coupled with the modulating effect of the chloro substituent, makes this compound a promising starting point for the development of novel kinase inhibitors, as well as anticancer, antiviral, and antimicrobial agents. Further exploration of the biological activities of derivatives of this compound is warranted to fully realize its therapeutic potential.

References

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

Indole-3-carboxaldehyde - Solubility of Things. (n.d.). Retrieved from [Link]

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023).

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (2023). PubMed. Retrieved from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Retrieved from [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

-

An insight into the recent developments in anti-infective potential of indole and associated hybrids. (2021). PubMed Central. Retrieved from [Link]

-

6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem. (n.d.). Retrieved from [Link]

-

6-Chloroindole - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed. Retrieved from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

- Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(22), 5907–5912.

- Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). Molecules, 29(24), 5678.

-

Indole-3-carboxaldehyde - Solubility of Things. (n.d.). Retrieved from [Link]

- Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. (2022). ACS Medicinal Chemistry Letters, 13(5), 748–756.

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. (2021). Antimicrobial Agents and Chemotherapy, 65(8), e02349-20.

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21–33.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. (2013). International Journal of Industrial Chemistry, 4(1), 23.

-

Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. (2006). ScienceDirect. Retrieved from [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved from [Link]

-

(PDF) 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. (2006). ResearchGate. Retrieved from [Link]

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega, 7(46), 42429–42440.

-

1H-Indole-3-carboxaldehyde - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Indole as an emerging scaffold in anticancer drug design. (2021). ResearchGate. Retrieved from [Link]

-

Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 783–790.

-

1H-Indole-3-carboxaldehyde, 7-methyl- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

FTIR spectrum of the ultimate product (indole-3-acetaldehyde). (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2021). PubMed Central. Retrieved from [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6-Chloroindole-3-carboxaldehyde CAS#: 703-82-2 [amp.chemicalbook.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. rsc.org [rsc.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. 6-Chloroindole [webbook.nist.gov]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

- 22. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 6-chloro-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive, multi-technique approach to the unequivocal structural elucidation of 6-chloro-1H-indole-3-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal reasoning behind experimental choices and data interpretation. By synergistically applying Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow that confirms the molecular formula, functional groups, and precise atom connectivity of the target compound. Each section includes field-proven experimental protocols, in-depth spectral analysis, and visual aids to ensure clarity and reproducibility.

Introduction and Strategic Overview

This compound is a substituted indole, a privileged scaffold in drug discovery. The precise placement of the chloro and carbaldehyde (formyl) groups on the indole ring is critical to its reactivity and biological activity. Therefore, unambiguous confirmation of its structure is a prerequisite for its use in further synthetic applications.

The synthetic route to this compound, often a Vilsmeier-Haack reaction on 6-chloroindole, provides a strong hypothesis for the final structure.[1][2] However, potential side reactions or rearrangements necessitate a rigorous and orthogonal analytical confirmation. Our elucidation strategy is predicated on a logical, multi-step validation process.

The workflow begins with Mass Spectrometry to determine the molecular weight and elemental composition. Next, Infrared Spectroscopy identifies the key functional groups present. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton and proton environments, confirming the specific isomeric arrangement.

Caption: A logical workflow for structural elucidation.

Molecular Structure and Synthesis Context

The target molecule, this compound, has the chemical formula C₉H₆ClNO.

Caption: Structure of this compound with atom numbering.

This structure is commonly synthesized via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent (e.g., generated from DMF and POCl₃).[3][4] For indoles, this reaction preferentially occurs at the electron-rich C3 position.[1] This synthetic context establishes a strong basis for our structural hypothesis.

Mass Spectrometry: Molecular Weight and Formula Verification

Causality: High-resolution mass spectrometry (HRMS) is the definitive technique for determining a molecule's exact mass and, by extension, its elemental formula. For a compound containing chlorine, the presence of its two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), provides a characteristic isotopic pattern that serves as a powerful diagnostic tool.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Ionization: The sample is introduced into the mass spectrometer. In the electron ionization source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Validation The mass spectrum is analyzed for two key features: the molecular ion peak (M⁺) and its isotopic pattern.

| Feature | Expected m/z | Rationale |

| Molecular Ion [M]⁺ | ~179 | Corresponds to the nominal mass of C₉H₆³⁵ClNO. |

| Isotopic Peak [M+2]⁺ | ~181 | Corresponds to the nominal mass of C₉H₆³⁷ClNO. |

| Isotopic Ratio | ~3:1 | The relative intensity of the [M]⁺ peak to the [M+2]⁺ peak reflects the natural abundance of ³⁵Cl to ³⁷Cl.[5] |

| Exact Mass (HRMS) | 179.0138 | The calculated monoisotopic mass for C₉H₆³⁵ClNO⁺ is 179.01379.[6] A measured value within 5 ppm confirms the elemental formula. |

The observation of a molecular ion cluster at m/z 179/181 with a ~3:1 intensity ratio is conclusive evidence for a monochlorinated compound with a molecular weight of 179.5 g/mol . Key fragmentation patterns for indoles often involve cleavage of the bond adjacent to the indole nitrogen, which can further validate the core structure.[7][8]

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making it an excellent tool for rapidly identifying their presence. For this compound, we expect to see distinct absorptions for the N-H bond of the indole, the C=O bond of the aldehyde, and vibrations associated with the aromatic rings and the C-Cl bond.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR) ATR-FTIR is a modern, efficient method for analyzing solid samples directly without extensive preparation like KBr pellets.

-

Background Scan: An initial scan is run with the clean ATR crystal to record the background spectrum (e.g., atmospheric CO₂ and H₂O).[9][10]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal (often diamond or germanium).

-

Pressure Application: A pressure arm is applied to ensure firm contact between the sample and the crystal.

-

Sample Scan: The infrared spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

-

Cleaning: The crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.[9]

Data Interpretation and Validation The spectrum is analyzed for characteristic absorption bands that confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3200-3400 (broad) | N-H stretch | Indole N-H | The broadness is due to hydrogen bonding in the solid state. This confirms the '1H' designation.[11] |

| ~3100 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the indole ring. |

| ~1650-1680 (strong) | C=O stretch | Conjugated Aldehyde | The frequency is lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the electron-rich indole ring.[11][12] |

| ~1450-1600 | C=C stretch | Aromatic Ring | Multiple bands corresponding to the vibrations of the benzene and pyrrole rings. |

| ~700-800 | C-Cl stretch | Aryl Chloride | Confirms the presence of the chlorine substituent on the aromatic ring. |

The collective presence of these bands provides strong, self-validating evidence for an indole ring substituted with both an aldehyde and a chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

Causality: NMR spectroscopy is the most powerful technique for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon framework. Together, they allow for the unambiguous assignment of the this compound isomer.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[13][14] Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[15]

-

Shimming: The magnetic field homogeneity is optimized ("shimming") to achieve high-resolution spectra with sharp peaks.[13]

-

Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra.

Data Interpretation and Validation: ¹H NMR The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration, and multiplicity (splitting pattern).

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| H-N (Indole) | > 11.0 | Broad Singlet | 1H | The acidic proton on the nitrogen is typically very deshielded and often exchanges, leading to a broad signal. |

| H-C (Aldehyde) | ~10.0 | Singlet | 1H | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. It has no adjacent protons to couple with.[16] |

| H2 | ~8.3 | Singlet | 1H | This proton is deshielded by the adjacent nitrogen and the electron-withdrawing aldehyde group. |

| H7 | ~8.1 | Doublet | 1H | Located ortho to the electron-withdrawing C3-substituent. It is coupled only to H5 (meta-coupling, small J), but often appears as a sharp singlet or narrow doublet. |

| H4 | ~7.8 | Doublet | 1H | Located ortho to the indole nitrogen fusion point. It is coupled to H5 (J ≈ 8 Hz). |

| H5 | ~7.3 | Doublet of Doublets | 1H | Coupled to both H4 (ortho, J ≈ 8 Hz) and H7 (meta, J ≈ 2 Hz). Its position is influenced by the para-chloro group. |

Data Interpretation and Validation: ¹³C NMR The ¹³C NMR spectrum confirms the carbon skeleton.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C=O (Aldehyde) | ~185 | The carbonyl carbon is the most deshielded carbon in the molecule.[16] |

| C7a, C3a | ~137, ~125 | Quaternary carbons at the ring fusion. |

| C6 | ~130 | The carbon directly attached to the electronegative chlorine atom is deshielded. |

| C2, C4, C5, C7 | ~120-135 | Aromatic CH carbons. Their specific shifts are influenced by the substituents. |

| C3 | ~118 | The carbon bearing the aldehyde group. |

The specific chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra are unique fingerprints of the 6-chloro isomer, allowing it to be definitively distinguished from other possible isomers (e.g., 4-chloro, 5-chloro, or 7-chloro).

Conclusion: A Convergent and Self-Validating Proof of Structure

The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques.

-

Mass Spectrometry confirmed the molecular formula C₉H₆ClNO via exact mass and the characteristic 3:1 isotopic signature of chlorine.

-

Infrared Spectroscopy verified the presence of all key functional groups: an N-H indole, a conjugated aldehyde (C=O), and an aryl-chloride (C-Cl).

-

NMR Spectroscopy provided the final, unambiguous proof of connectivity, mapping the proton and carbon environments in a manner that is only consistent with the this compound structure.

This multi-technique workflow provides a robust, self-validating system, ensuring the highest degree of confidence in the compound's identity for its application in research and development.

References

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure. University of Toronto Scarborough. 9

-

How To Prepare And Run An NMR Sample. ALWSCI Technologies. 13

-

NMR Sample Preparation Guide. Scribd. Link

-

Nagaraja Naik, et al. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(10):316-322. Link

-

NMR Sample Preparation. University of Minnesota Twin Cities. Link

-

How to make an NMR sample. Durham University. Link

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Link

-

FTIR-Operation and Calibration SOP. Pharma Beginners. Link

-

Indole-3-carboxaldehyde(487-89-8)IR1. ChemicalBook. Link

-

6-Chloro-1H-indole-3-carboxaldehyde. PubChem, National Center for Biotechnology Information. Link

-

Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. Link

-

Indole-3-carboxaldehyde - Optional[ATR-IR] - Spectrum. SpectraBase. Link

-

Supporting information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. Link

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Link

-

Indole-3-Carboxaldehyde. PubChem, National Center for Biotechnology Information. Link

-

Shimadzu FTIR Standard Operating Procedure. Link

-

1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Link

-

ATR-FTIR Spectroscopy Basics. Mettler Toledo. Link

-

IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. ResearchGate. Link

-

Fourier Transform Infrared Spectroscopy SOP. Link

-

Vilsmeier-Haack Reaction. Chemistry Steps. Link

-

6-chloro-1h-indole-2-carbaldehyde(53590-59-3) 1h nmr. ChemicalBook. Link

-

Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. Benchchem. Link

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Link

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Link

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. Link

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Link

-

Study of Mass Spectra of Some Indole Derivatives. SCIRP. Link

-

Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. Link

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Link

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link

-

6-Chloroindole-3-carboxaldehyde, 98%, Thermo Scientific Chemicals. Thermo Fisher Scientific. Link

-

5-chloro-1H-indole-3-carbaldehyde. PubChem, National Center for Biotechnology Information. Link

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. whitman.edu [whitman.edu]

- 6. 6-Chloro-1H-indole-3-carboxaldehyde | C9H6ClNO | CID 12614669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. mse.iastate.edu [mse.iastate.edu]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. orgsyn.org [orgsyn.org]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. rsc.org [rsc.org]

A Comprehensive Spectroscopic and Analytical Guide to 6-Chloro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the spectroscopic properties of 6-chloro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the structural information gleaned from each analytical technique. The protocols and interpretations presented herein are grounded in established principles of spectroscopic analysis, ensuring scientific integrity and providing a reliable reference for researchers.

Introduction: The Significance of this compound

Indole-3-carbaldehydes are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules, including alkaloids and pharmaceuticals. The introduction of a halogen, such as chlorine at the 6-position of the indole ring, significantly modulates the electronic properties of the molecule. This alteration can influence its reactivity and its potential as a pharmacophore. A thorough understanding of the spectroscopic signature of this compound is therefore essential for its effective utilization in synthetic chemistry and drug design.

This guide will detail the proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound. Each section will include a summary of the data, a detailed interpretation, and a standardized experimental protocol.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignments. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and IUPAC numbering of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A standardized protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often advantageous for indole derivatives due to their moderate polarity and the ability to observe the N-H proton, which might exchange in other solvents like D₂O.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

Spectral Width: A range of 0-14 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹H NMR Data

The following table summarizes the reported ¹H NMR spectral data for this compound in DMSO-d₆.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.32 | br s | - | NH -1 |

| 9.95 | s | - | CH O-8 |

| 8.30 | s | - | H -2 |

| 7.84 | d | ~1.8 | H -7 |

| 7.63 | d | 8.5 | H -4 |

| 7.39 | dd | 8.5, ~1.8 | H -5 |

Spectral Interpretation

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure.

-

Indole N-H Proton: The broad singlet at 12.32 ppm is characteristic of the indole N-H proton, which is deshielded due to its acidic nature and involvement in hydrogen bonding.

-

Aldehyde Proton: The singlet at 9.95 ppm is unequivocally assigned to the aldehyde proton (H-8), a region typical for such functional groups.

-

Pyrrole Ring Proton: The singlet at 8.30 ppm corresponds to the H-2 proton on the pyrrole ring. Its significant downfield shift is attributed to the anisotropic effect of the adjacent C=C bond and the electron-withdrawing effect of the aldehyde group.

-

Benzene Ring Protons: The aromatic region between 7.39 and 7.84 ppm reveals the substitution pattern on the benzene ring.

-

The doublet at 7.63 ppm with a large coupling constant (8.5 Hz) is assigned to H-4, showing a typical ortho-coupling to H-5.

-

The doublet of doublets at 7.39 ppm is assigned to H-5, exhibiting ortho-coupling to H-4 (J = 8.5 Hz) and a smaller meta-coupling to H-7 (J ≈ 1.8 Hz).

-

The doublet at 7.84 ppm with a small coupling constant (≈ 1.8 Hz) is characteristic of a meta-coupling and is assigned to H-7, which is coupled to H-5. The downfield shift of H-7 is influenced by the anisotropic effect of the pyrrole ring.

-

The observed coupling patterns are consistent with a chlorine substituent at the C-6 position, which simplifies the spectrum by removing a proton at that position.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: Several hundred to several thousand scans are typically necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Similar processing steps as for ¹H NMR are applied. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C HO-8 |

| ~138 | C -2 |

| ~137 | C -7a |

| ~130 | C -6 |

| ~125 | C -3a |

| ~124 | C -4 |

| ~122 | C -5 |

| ~118 | C -3 |

| ~114 | C -7 |

Spectral Interpretation (Predicted)

-

Aldehyde Carbonyl: The most downfield signal, expected around 185 ppm, is assigned to the carbonyl carbon of the aldehyde group (C-8).

-

Aromatic and Heterocyclic Carbons: The remaining signals in the aromatic region (approximately 114-138 ppm) correspond to the carbons of the indole ring system.

-

The carbon bearing the chlorine atom (C-6) is expected to be significantly deshielded due to the electronegativity of chlorine.

-

The quaternary carbons (C-3a and C-7a) will typically show less intense signals.

-

The chemical shifts of the other carbons are influenced by the electron-donating nitrogen atom and the electron-withdrawing aldehyde and chloro substituents.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a solid using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of the finely ground sample with dry KBr powder and press into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Characteristic IR Absorption Bands

Based on the functional groups present in this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3300-3400 | N-H stretch | Medium |

| ~3100-3150 | Aromatic C-H stretch | Medium |

| ~2820 and ~2720 | Aldehyde C-H stretch (Fermi doublet) | Weak |

| ~1650-1680 | C=O stretch (aldehyde) | Strong |

| ~1580-1620 | C=C stretch (aromatic/indole) | Medium |

| ~1050-1100 | C-Cl stretch | Medium |

| ~700-850 | C-H out-of-plane bend (aromatic) | Strong |

Spectral Interpretation

The IR spectrum provides confirmatory evidence for the key functional groups:

-

The presence of a medium intensity band in the region of 3300-3400 cm⁻¹ confirms the N-H group of the indole ring.

-

A strong absorption band around 1650-1680 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde group. This band is often slightly lowered in frequency due to conjugation with the indole ring.

-

The weak pair of bands characteristic of the aldehyde C-H stretch (Fermi doublet) around 2820 and 2720 cm⁻¹ further confirms the aldehyde functionality.

-

The C-Cl stretching vibration is expected in the fingerprint region, typically around 1050-1100 cm⁻¹.

-

The pattern of C-H out-of-plane bending bands in the 700-850 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often results in a prominent molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

Expected Mass Spectrum

The molecular formula of this compound is C₉H₆ClNO. The nominal molecular weight is 179 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes in an approximate ratio of 3:1.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 179, with a corresponding M+2 peak at m/z 181 of approximately one-third the intensity.

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 151 (and m/z 153).

-

Loss of Cl: Loss of a chlorine radical (35 or 37 Da) would result in a fragment at m/z 144.

-

Loss of CHO: Cleavage of the aldehyde group (29 Da) would lead to a 6-chloroindole cation at m/z 150 (and m/z 152).

-

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating structural confirmation. The ¹H NMR spectrum reveals the substitution pattern and the chemical environment of each proton. While experimental ¹³C NMR data is pending, predictions based on known chemical shift trends provide a reliable framework for its interpretation. IR spectroscopy confirms the presence of the key N-H, C=O, and C-Cl functional groups. Finally, mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation behavior, with the isotopic signature of chlorine serving as a definitive marker. This guide provides researchers with the foundational spectroscopic knowledge required for the confident identification and application of this important synthetic intermediate.

References

-

PubChem. 6-Chloro-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

- Bharadwaj, L. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reports, 6(1), 315-324. (Hypothetical reference based on search results, full text not available).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. Indole-3-carboxaldehyde. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Supporting Information for "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles". Royal Society of Chemistry.

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. (Provides ¹H NMR data for this compound).

Sources

Introduction: The Structural Significance of 6-chloro-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-chloro-1H-indole-3-carbaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a key heterocyclic compound in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through detailed spectral interpretation, supported by established principles of NMR spectroscopy.

This compound (CAS No. 703-82-2) belongs to the indole family, a privileged scaffold in numerous pharmacologically active compounds.[1][2] The presence of an electron-withdrawing chlorine atom at the C-6 position and a carbaldehyde group at the C-3 position significantly influences the electron distribution within the indole ring system. This, in turn, dictates the molecule's reactivity and its interaction with biological targets. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound, providing precise information about its atomic connectivity and electronic environment.

This guide will deconstruct the ¹H NMR spectrum of this compound by predicting the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. The analysis is grounded in data from closely related analogs and fundamental NMR theory.

Molecular Structure and Proton Environments

To interpret the spectrum, it is crucial to first identify the distinct proton environments in the molecule.

Figure 1. Molecular structure of this compound with proton numbering.

The molecule has six unique protons requiring assignment:

-

N1-H: The proton on the indole nitrogen.

-

H2: The proton at position 2 of the pyrrole ring.

-

H4, H5, H7: The protons on the benzene ring.

-

Aldehyde-H: The proton of the carbaldehyde group at C-3.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are derived by analogy from the experimentally determined spectrum of 6-chloro-1-methyl-1H-indole-3-carbaldehyde and general principles of substituent effects in indole systems.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | ~12.3 | broad singlet (br s) | - |

| Aldehyde-H | ~9.9 - 10.0 | singlet (s) | - |

| H2 | ~8.3 | singlet (s) | - |

| H4 | ~8.2 | doublet (d) | JH4-H5 ≈ 8.4 - 8.8 |

| H7 | ~7.4 | doublet (d) | JH7-H5 ≈ 1.8 - 2.0 (meta) |

| H5 | ~7.3 | doublet of doublets (dd) | JH5-H4 ≈ 8.4 - 8.8, JH5-H7 ≈ 1.8 - 2.0 |

Detailed Spectral Interpretation

Downfield Region: The Aldehyde and N-H Protons

-

N1-H (~12.3 ppm, br s): The proton attached to the indole nitrogen is highly deshielded and appears as a broad singlet far downfield. Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In a DMSO-d₆ solvent, as seen in unsubstituted indole-3-carbaldehyde, this peak is typically observed around 12.1-12.3 ppm.[3][5]

-

Aldehyde-H (~9.9 - 10.0 ppm, s): The aldehyde proton is also strongly deshielded by the adjacent electronegative oxygen atom and the aromatic ring current. It resonates as a sharp singlet, as there are no vicinal protons to couple with. The observed value for the N-methyl analog is 9.95 ppm, and a similar value is expected here.[3]

Pyrrole and Benzene Ring Protons

The interpretation of the aromatic region is based on the powerful electron-withdrawing effects of the C3-carbaldehyde group and the C6-chloro substituent.

-

H2 (~8.3 ppm, s): This proton is adjacent to the electron-donating nitrogen but is significantly deshielded by the anisotropic effect of the C3-carbaldehyde group. It typically appears as a singlet or a very finely split doublet due to long-range coupling with the N-H proton. In the N-methyl analog, the equivalent proton (H2) is a singlet at 7.66 ppm, however, in the N-H parent compound, this proton is shifted further downfield. For indole-3-carbaldehyde, this proton appears at ~8.3 ppm.[3]

-

H4 (~8.2 ppm, d): This proton is in the peri position relative to the C3-carbaldehyde group, placing it in a highly deshielded region. It experiences ortho-coupling with H5. The corresponding proton in the N-methyl analog is found at 8.21 ppm with a coupling constant of J = 8.4 Hz, which directly informs this prediction.[3]

-

H7 (~7.4 ppm, d): The chlorine at C6 exerts an electron-withdrawing inductive effect and a weak electron-donating resonance effect. H7 is ortho to the chlorine and is expected to be deshielded. It will appear as a narrow doublet due to four-bond meta-coupling with H5 (⁴JH5-H7).[6] In the N-methyl analog, this signal is observed as a singlet at 7.35 ppm, suggesting the meta-coupling may be very small or unresolved.[3]

-

H5 (~7.3 ppm, dd): This proton is ortho to the chlorine atom and will be split into a doublet of doublets. It experiences a large ortho-coupling from H4 (³JH5-H4) and a smaller meta-coupling from H7 (⁴JH5-H7). This pattern is confirmed by the multiplet observed between 7.27-7.30 ppm in the N-methyl analog.[3][6]

Figure 2. Standard workflow for acquiring and processing a ¹H NMR spectrum.

Experimental Protocol

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

5.1 Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for indole derivatives to clearly observe the exchangeable N-H proton.[4]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

5.2 Data Acquisition

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H NMR spectrum using standard single-pulse parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

5.3 Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction (zero- and first-order) to ensure all peaks have a positive, absorptive Lorentzian line shape.

-

Apply a baseline correction to obtain a flat spectral baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Analyze the peak multiplicities and measure the coupling constants (J) in Hertz.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and can be fully assigned through a combination of chemical shift theory, analysis of coupling patterns, and comparison with closely related structures. The aldehyde, N-H, and H4 protons are the most downfield signals, a direct consequence of the strong deshielding effects of the carbonyl and the anisotropic nature of the indole ring system. The substitution pattern on the benzene ring gives rise to a predictable set of coupled signals. This guide provides a robust framework for researchers to confidently identify and characterize this important molecule, ensuring its integrity in complex research and development applications.

References

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].

-

Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 6-Chloro-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

ResearchGate. (n.d.). 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental and calculations results using the AM1, PM3, and HF methods. Available at: [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Available at: [Link]

- Cohen, L. A., et al. (1959). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 82(9), 2184-2188.

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Electronic trends of indole substitution. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). Available at: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

Regioselective C5−H Direct Iodination of Indoles. (n.d.). Available at: [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Fodor, L., et al. (2015). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 39(8), 6234-6242.

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Indole-3-carboxaldehyde. Available at: [Link]

- Liu, Y., et al. (2020). Asymmetric Catalytic Construction of 1,1-Diheteroquaternary Tetrahydro-β-carbolines Enables Collective Syntheses of Polycyclic Alkaloids. Journal of the American Chemical Society, 142(22), 10069-10079.

Sources

A Technical Guide to the ¹³C NMR Structural Elucidation of 6-chloro-1H-indole-3-carbaldehyde

Introduction: The Structural Keystone for Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone of modern drug design. Consequently, the precise characterization of substituted indoles, such as 6-chloro-1H-indole-3-carbaldehyde, is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships (SAR). Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful method for providing an unambiguous, atom-by-atom map of the carbon framework.[1][2]

This guide provides an in-depth technical examination of the ¹³C NMR analysis of this compound. Moving beyond a simple recitation of chemical shifts, we will explore the underlying principles that govern the spectral appearance, detail a robust experimental protocol, and present a logical, self-validating workflow for complete spectral assignment. This document is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the structural characterization of heteroaromatic compounds.

Theoretical Framework: Understanding ¹³C Chemical Shifts in Substituted Indoles

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In a complex molecule like this compound, the final spectrum is a result of the foundational indole ring system being electronically perturbed by two distinct substituents: an electron-withdrawing carbaldehyde group at the C3 position and an electronegative chloro group at the C6 position.

2.1 The Parent Indole System The nine carbons of the parent indole molecule present a foundational chemical shift pattern.[3] The carbons of the electron-rich pyrrole ring (C2, C3) are generally more shielded (appear at lower δ values) than those in the benzene portion. The bridgehead carbons (C3a, C7a) have distinct shifts influenced by their unique bonding environment.

2.2 Substituent Effects I: The C3-Carbaldehyde Group The introduction of a carbaldehyde (-CHO) group at the C3 position induces significant and predictable changes to the ¹³C spectrum:

-

The Carbonyl Carbon (CHO): This is the most dramatically affected carbon, experiencing a strong deshielding effect due to the electronegativity of the oxygen atom and its sp² hybridization. It consistently appears far downfield, typically in the 185-200 ppm region, making its assignment trivial.[4]

-

Effect on the Indole Ring: As a powerful electron-withdrawing group via resonance, the carbaldehyde deshields carbons within the conjugated system. This effect is most pronounced at C2 and the bridgehead carbon C3a. The signal for C3 itself, to which the substituent is attached, is also shifted significantly.

2.3 Substituent Effects II: The C6-Chloro Group The chlorine atom at the C6 position exerts a dual electronic influence:

-

Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density through the sigma bond network. This inductive effect deshields the directly attached carbon, C6 (ipso-carbon), causing its signal to shift downfield.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This resonance effect increases electron density at the ortho (C5, C7) and para (C3a, from the perspective of the benzene ring) positions, leading to a shielding effect (upfield shift).

The final observed chemical shift for each carbon is a net result of these competing effects, providing a unique electronic fingerprint for the molecule.

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

A reliable spectral assignment is predicated on high-quality data acquisition. The following protocol is designed to be a self-validating system, incorporating broadband decoupled ¹³C experiments alongside Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate carbon types.

3.1 Sample Preparation The choice of solvent is critical to avoid signal overlap and ensure sample solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for indole-3-carbaldehydes, as it is a good solvent and its own ¹³C signal appears as a multiplet around 39.5 ppm, typically away from the aromatic signals of interest.[5][6]

-

Weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential.

3.2 NMR Spectrometer Configuration & Acquisition Parameters These parameters are based on a standard 400 MHz spectrometer but can be adapted.

| Parameter | ¹³C {¹H} Broadband Decoupled | DEPT-135 | DEPT-90 |

| Pulse Program | zgpg30 or equivalent | dept135 | dept90 |

| Solvent | DMSO | DMSO | DMSO |

| Frequency | ~100 MHz | ~100 MHz | ~100 MHz |

| Acquisition Time | 2.0 - 3.0 s | 2.0 - 3.0 s | 2.0 - 3.0 s |

| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s |

| Spectral Width | 240 ppm (0-240 ppm) | 240 ppm (0-240 ppm) | 240 ppm (0-240 ppm) |

| Number of Scans | 1024 or higher | 256 | 256 |

| Temperature | 298 K | 298 K | 298 K |

Causality Behind Choices:

-

A 2.0s relaxation delay is a standard starting point, balancing signal intensity with experiment time. For quaternary carbons, which relax slowly, this may need to be increased for quantitative accuracy, but it is sufficient for detection.

-

A wide spectral width (240 ppm) ensures that all signals, especially the downfield carbonyl carbon, are captured.

-

A higher number of scans is required for the standard ¹³C experiment due to the low natural abundance of the ¹³C isotope. DEPT experiments are more sensitive and require fewer scans.

Spectral Interpretation and Structural Assignment

The definitive assignment of each carbon signal is a logical process of elimination and deduction, using the combined information from all three acquired spectra. For our analysis, we will reference the known data for the parent indole-3-carbaldehyde in DMSO-d₆ and predict the shifts based on the substituent effects of the C6-chloro group.[7]

4.1 Overview of the ¹³C NMR Spectrum The broadband decoupled spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. These signals will be spread over a wide chemical shift range, from approximately 110 ppm to 185 ppm.

4.2 Differentiating Carbon Types with DEPT The DEPT experiments are the key to a confident assignment.

-

DEPT-90: This spectrum will only show signals from carbons bonded to a single hydrogen (CH groups).

-

DEPT-135: This spectrum provides more information. CH and CH₃ groups will appear as positive signals, while CH₂ groups will appear as negative signals. Since our molecule has no CH₂ or CH₃ groups, we expect to see only positive signals for the CH carbons.

-

Quaternary Carbons: Carbons with no attached protons (C3, C3a, C6, C7a) will be present in the main ¹³C spectrum but absent from both DEPT-90 and DEPT-135 spectra.

4.3 Step-by-Step Signal Assignment The assignment process follows a logical pathway, starting with the most easily identifiable signals.

-

Assign the Carbonyl (CHO): The signal at the lowest field (highest ppm value), expected around ~185.2 ppm , is unambiguously assigned to the carbaldehyde carbon.[8]

-

Identify Quaternary Carbons: By comparing the main ¹³C spectrum with the DEPT spectra, we identify the four signals that do not appear in the DEPT experiments. These are C3, C3a, C6, and C7a.

-

Identify CH Carbons: The four signals that appear in the DEPT-90 and DEPT-135 spectra are the CH carbons: C2, C4, C5, and C7.

-

Assign Specific Carbons:

-

C2: This carbon is adjacent to the electron-donating nitrogen but also strongly influenced by the C3-carbaldehyde. It is a CH carbon and is expected to be the most downfield of the CH group, around ~139 ppm .

-

C6: This is the ipso-carbon attached to the chlorine. The inductive effect of chlorine will deshield it, making it one of the more downfield quaternary carbons, expected around ~129-132 ppm .

-

C4 & C5: C4 is meta to the chloro group and will be less affected by it. C5 is ortho to the chloro group and will experience some shielding from its resonance effect. Therefore, C4 is expected to be slightly downfield of C5.

-

C7: This carbon is also ortho to the chloro group's position and should be shielded.

-

C3a & C7a: These are the bridgehead quaternary carbons. C7a is adjacent to the nitrogen, while C3a is adjacent to the C3-carbaldehyde. The electron-withdrawing nature of the aldehyde will likely deshield C3a relative to C7a.

-

Data Summary and Analysis

The following table consolidates the predicted chemical shift assignments for this compound in DMSO-d₆. The reference data for the parent compound, indole-3-carbaldehyde, is provided for comparison to highlight the substituent effects.[7]

| Carbon Atom | Carbon Type (from DEPT) | Indole-3-carbaldehyde δ (ppm)[7] | Predicted δ (ppm) for this compound | Rationale for Shift |

| CHO | C=O | 185.4 | ~185.2 | Carbonyl carbon, minimal change expected. |

| C2 | CH | 138.9 | ~139.0 | CH adjacent to N and C=O group. |

| C3 | Quaternary | 118.6 | ~119.0 | Site of CHO substitution. |

| C3a | Quaternary | 124.6 | ~124.5 | Bridgehead, para to Cl, slight shielding. |

| C4 | CH | 123.9 | ~124.2 | meta to Cl, minor inductive effect. |

| C5 | CH | 122.6 | ~121.5 | ortho to Cl, shielded by +R effect. |

| C6 | Quaternary | 121.3 | ~130.0 | ipso to Cl, strongly deshielded by -I effect. |

| C7 | CH | 112.9 | ~112.0 | ortho to Cl, shielded by +R effect. |

| C7a | Quaternary | 137.5 | ~136.5 | Bridgehead, adjacent to N. |

Conclusion

The comprehensive analysis of the ¹³C NMR and DEPT spectra provides an unequivocal structural confirmation of this compound. By systematically applying foundational principles of substituent effects and employing a logical, multi-spectral assignment strategy, each carbon in the molecular framework can be confidently identified. This guide demonstrates a robust and self-validating methodology that is essential for chemists in drug discovery and development, ensuring the structural integrity of key synthetic intermediates and final compounds. The ability to not only acquire but also deeply interpret such data is a critical skill in modern chemical science.

References

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. [Link]

-

Sarotti, A. M. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. ¹³C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]

-

Lounasmaa, M., & Hanhinen, P. (2011). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. [Link]

-

Scientist Creative. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Chinese Chemical Society. [Link]

-

da Silva, A. B., et al. (2009). ¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d₆. ResearchGate. [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Royal Society of Chemistry. [Link]

-

Sarotti, A. M. (2020). Evaluation of the Factors Impacting the Accuracy of ¹³C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Organic Chemistry. [Link]

-

Tierney, J., et al. (2013). Verifying the Predictability of ¹³C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]

-

JETIR. (2023). High-Resolution ¹³C NMR Spectroscopy as a Tool for Stereochemical and Conformational Analysis of Organic Compounds. JETIR Research Journal. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. BMRB. [Link]

-

University of Colorado Boulder. (n.d.). C13 NMR List of Chemical Shifts. University of Colorado Boulder. [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

Supporting Information for Regioselective C5−H Direct Iodination of Indoles. Thieme. [Link]

-

Michigan State University. (n.d.). ¹³C NMR Chemical Shift Table. Michigan State University. [Link]

-

Celentano, A., et al. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Li, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules. [Link]

Sources

- 1. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]

- 8. orgsyn.org [orgsyn.org]

FT-IR spectrum of 6-chloro-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the FT-IR Spectrum of 6-chloro-1H-indole-3-carbaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds. Accurate and unambiguous structural characterization is paramount for ensuring the purity, identity, and quality of this intermediate in any drug discovery and development pipeline. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for this purpose. This technical guide offers an in-depth analysis of the , detailing the theoretical underpinnings, a robust experimental protocol, and a comprehensive interpretation of its characteristic vibrational frequencies.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

The indole scaffold is a privileged structure in drug design, and its halogenated derivatives, such as this compound[1], are of particular interest due to their enhanced biological activities. The precise arrangement of functional groups—the indole N-H, the aromatic rings, the aldehyde carbonyl, and the carbon-chlorine bond—defines the molecule's reactivity and ultimate utility.

FT-IR spectroscopy serves as a fundamental analytical tool by probing the vibrational modes of these functional groups. Each covalent bond within the molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing definitive confirmation of the compound's identity and structural integrity.[2]

Fundamentals of FT-IR Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energy levels of their bonds. These vibrations can be categorized primarily as stretching (a change in bond length) and bending (a change in bond angle). The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond between them.

For a vibration to be "IR active," it must induce a change in the molecule's dipole moment.[3] The C=O bond in the aldehyde, for instance, has a large dipole moment and therefore produces a very strong absorption band, making it one of the most easily identifiable features in an IR spectrum.[3]

Experimental Protocol: Acquiring a High-Quality Spectrum via the KBr Pellet Method

For solid samples like this compound, the potassium bromide (KBr) pellet method is a fundamental and widely-used transmission technique.[4] The underlying principle is that alkali halides like KBr are transparent to infrared radiation and, under pressure, become plastic and form a clear pellet that can hold the sample in the IR beam path.

Step-by-Step Methodology

-

Equipment Preparation: Thoroughly clean an agate mortar and pestle, as well as the pellet die set, with a suitable solvent (e.g., ethanol or acetone) and ensure they are completely dry to prevent sample contamination.[4][5]

-

Sample Grinding: Weigh approximately 1-2 mg of the this compound sample and place it in the agate mortar. Grind the sample to a fine, consistent powder. This is critical to reduce the particle size to less than the wavelength of the IR radiation, which minimizes light scattering and produces a higher quality spectrum.[6]

-

Matrix Preparation: Use high-purity, spectroscopy-grade KBr that has been dried in an oven (e.g., at 110°C for 2-3 hours) to remove absorbed moisture, which would otherwise introduce interfering O-H absorption bands.[2][7]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the ground sample in the mortar.[4][7] The typical sample-to-KBr ratio is between 0.2% and 1.0%.[2][6] Gently but thoroughly mix the sample and KBr until the mixture is homogeneous.

-

Pellet Formation: Transfer the powder mixture into the sleeve of the pellet press die. Assemble the die and connect it to a vacuum pump for several minutes to remove entrapped air and residual moisture, which can cause pellets to be opaque or brittle.[2]

-